3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-13-5-4-12(15(22)17-13)18-8-10-3-1-9(2-6-14(20)21)7-11(10)16(18)23/h1,3,7,12H,2,4-6,8H2,(H,20,21)(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDYUEBTKRQDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Isoindole Core
The 1H-isoindole-1,3(2H)-dione scaffold is typically synthesized via phthalic anhydride derivatization . A representative protocol involves:
-
Bromination :
Phthalic anhydride undergoes electrophilic aromatic substitution at the 5-position using Br₂ in H₂SO₄ at 0–5°C, yielding 5-bromophthalic anhydride (70–85% yield). -
Imide Formation :
Reaction with 3-aminopiperidine-2,6-dione in refluxing acetic acid forms the intermediate 5-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione (Table 1).
Table 1: Conditions for Imide Formation
| Starting Material | Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5-Bromophthalic anhydride | 3-Aminopiperidine-2,6-dione | 120°C | 6 | 78 |
Introduction of the Propanoic Acid Side Chain
The bromine atom at the 5-position is replaced via Palladium-catalyzed cross-coupling with acrylic acid derivatives:
-
Heck Reaction :
Treatment with methyl acrylate under Pd(OAc)₂/XPhos catalysis in DMF at 100°C installs the propenoate side chain (Table 2). Subsequent hydrolysis with NaOH yields the propanoic acid.
Table 2: Heck Coupling Optimization
| Catalyst System | Base | Solvent | Conversion (%) |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Et₃N | DMF | 92 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene | 65 |
Final Cyclization and Purification
The intermediate undergoes acid-mediated cyclization to form the 3-oxo-2,3-dihydro-1H-isoindole system. Crude product is purified via recrystallization from ethanol/water (4:1), achieving >99% HPLC purity.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A patent-derived method (US5698579A) utilizes microwave irradiation to accelerate key steps:
Solid-Phase Synthesis
For combinatorial applications, Wang resin-bound phthalic acid derivatives enable stepwise assembly:
-
Immobilize 5-nitrophthalic acid on resin via ester linkage
-
Reduce nitro group to amine (H₂/Pd-C)
-
Couple with Fmoc-protected piperidine dione
-
Cleave with TFA/water to liberate product
This approach facilitates parallel synthesis but suffers from lower yields (∼45%).
Optimization of Critical Parameters
Solvent Effects in Coupling Reactions
Polar aprotic solvents (DMF, DMAc) outperform toluene in cross-coupling steps due to improved catalyst solubility (Table 3).
Table 3: Solvent Screening for Heck Reaction
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 92 |
| DMAc | 37.8 | 89 |
| Toluene | 2.4 | 65 |
Temperature Control in Cyclization
Exceeding 120°C during isoindole formation promotes decomposition, reducing yields by 15–20%. Controlled heating via oil bath is superior to air-cooled reflux.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Batch-to-batch consistency is confirmed via:
-
LC-MS : m/z 317.1 [M+H]⁺
-
Karl Fischer Titration : <0.5% water content
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Activity
Several studies have indicated that derivatives of 2-(2,6-dioxopiperidin-3-yl) compounds can reduce levels of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study:
A patent describes the use of substituted 2-(2,6-dioxopiperidin-3-yl) compounds to mitigate TNF-α levels in mammals, demonstrating their therapeutic potential in managing inflammatory responses .
Neuroprotective Effects
Research indicates that compounds related to 3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
In vitro studies have shown that certain isoindole derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in neurodegenerative disease models .
Antitumor Activity
Some derivatives of the compound have been evaluated for their antitumor properties. The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis through various signaling pathways.
Case Study:
Research has highlighted the ability of specific isoindole derivatives to inhibit tumor growth in xenograft models, providing a basis for further exploration into their use as anticancer agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to a cascade of biological effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Modifications in the Acid Chain
Compounds with variable alkyl/ether chain lengths or functional groups demonstrate distinct physicochemical and biological properties:
Key Observations :
Substituent Variations on the Isoindole Core
Modifications to the isoindole or dioxopiperidine groups influence target selectivity and potency:
Key Observations :
Biological Activity
3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C14H12N2O5
- Molecular Weight : 288.26 g/mol
- CAS Number : 2703764-14-9
Research indicates that this compound may exert its biological effects through several pathways:
- Inhibition of TNF-alpha : Studies have shown that derivatives of 2-(2,6-dioxopiperidin-3-yl)phthalimides can reduce levels of tumor necrosis factor alpha (TNF-alpha), a cytokine involved in systemic inflammation. This inhibition is significant as excessive TNF-alpha production is linked to various inflammatory diseases .
- Modulation of PPAR-gamma : The compound may also interact with peroxisome proliferator-activated receptor gamma (PPAR-gamma), which plays a crucial role in fat cell differentiation and glucose metabolism. Activation of PPAR-gamma can lead to improved insulin sensitivity and anti-inflammatory effects .
Biological Activity
The biological activity of this compound has been investigated in various studies:
Anti-inflammatory Effects
The compound's ability to reduce TNF-alpha levels suggests a potential anti-inflammatory role. In animal models, administration of related compounds has demonstrated decreased inflammation markers and improved clinical outcomes in conditions such as endotoxemia and shock syndrome .
Neuroprotective Properties
Research has indicated that isoindole derivatives can exhibit neuroprotective effects by modulating oxidative stress and apoptosis in neuronal cells. This suggests potential applications in neurodegenerative diseases .
Case Studies
Several studies highlight the compound's efficacy in different biological contexts:
- Study on Inflammation : A study involving mice treated with the compound showed a marked reduction in inflammatory markers compared to control groups. The results indicated potential therapeutic benefits for inflammatory diseases .
- Neuroprotection Study : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative damage, suggesting its potential use in treating conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) to assess purity, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features such as the dioxopiperidinyl and isoindolone moieties. Mass spectrometry (MS) via electrospray ionization (ESI) can validate the molecular ion peak (expected m/z ~357.3 for [M+H]⁺). Cross-reference spectral data with synthetic intermediates to resolve ambiguities .
Q. How should researchers safely handle this compound to minimize exposure risks during synthesis?
- Methodological Answer : Follow OSHA and GHS guidelines: wear nitrile gloves, lab coats, and safety goggles. Use a chemical fume hood to avoid inhalation of particulates. In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention if irritation persists. Store in airtight containers at 2–8°C to prevent degradation .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high yields?
- Methodological Answer : Screen polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) or mixed systems (e.g., ethanol/water or acetone/hexane) under controlled cooling (4°C). Monitor crystal formation via microscopy. For solubility challenges, consider sonication or gradient heating (40–60°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different in vitro models?
- Methodological Answer : Perform dose-response assays (e.g., IC₅₀ comparisons) in parallel cell lines (e.g., HEK293 vs. HeLa) to identify model-specific variability. Validate target engagement using surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA). Use siRNA knockdowns to confirm mechanism-of-action specificity .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC-MS every 24 hours for 7 days. Identify metabolites (e.g., hydrolyzed dioxopiperidine) and adjust formulation using enteric coatings if instability is observed .
Q. How can computational modeling predict the compound’s binding affinity to ubiquitin ligase complexes?
- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of cereblon (CRBN) or other E3 ligases. Apply molecular dynamics simulations (AMBER or GROMACS) to assess binding mode stability. Validate predictions with isothermal titration calorimetry (ITC) to measure ΔG and ΔH .
Q. What experimental designs mitigate off-target effects in proteolysis-targeting chimera (PROTAC) applications?
- Methodological Answer : Incorporate negative controls with scrambled linker regions or inactive enantiomers. Use quantitative proteomics (TMT or SILAC) to profile global protein degradation. Compare results to known PROTACs (e.g., thalidomide derivatives) to assess selectivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values across studies?
- Methodological Answer : Standardize solubility measurements using the shake-flask method at 25°C in buffered solutions (pH 4.0, 7.4, and 9.0). Account for polymorphic forms (e.g., amorphous vs. crystalline) via X-ray diffraction (XRD). Replicate conditions from conflicting studies to isolate variables (e.g., ionic strength, co-solvents) .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
